

Bombolitin II: A Technical Guide to its Origin, Discovery, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bombolitin II*

Cat. No.: B12770662

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin II is a cationic, amphipathic heptadecapeptide discovered in the venom of the bumblebee *Bombus pensylvanicus*. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including mast cell degranulation, hemolysis, and stimulation of phospholipase A2. These properties are intrinsically linked to its primary structure and physicochemical characteristics. This technical guide provides an in-depth overview of the origin and discovery of **Bombolitin II**, detailing the experimental protocols for its isolation, characterization, and the assessment of its biological functions. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this intriguing biomolecule.

Origin and Discovery

Bombolitin II was first identified as part of a family of five structurally related peptides, collectively named bombolitins, isolated from the venom of the bumblebee *Megabombus pensylvanicus* (now classified as *Bombus pensylvanicus*)[1]. The discovery was the result of research aimed at identifying the active components of bumblebee venom responsible for its biological effects.

Source Organism

- Species: *Bombus pensylvanicus* (American Bumblebee) [2]
- Venom Composition: Bumblebee venom is a complex mixture of proteins, peptides, and other small molecules. Bombolitins are among the most abundant peptide components.

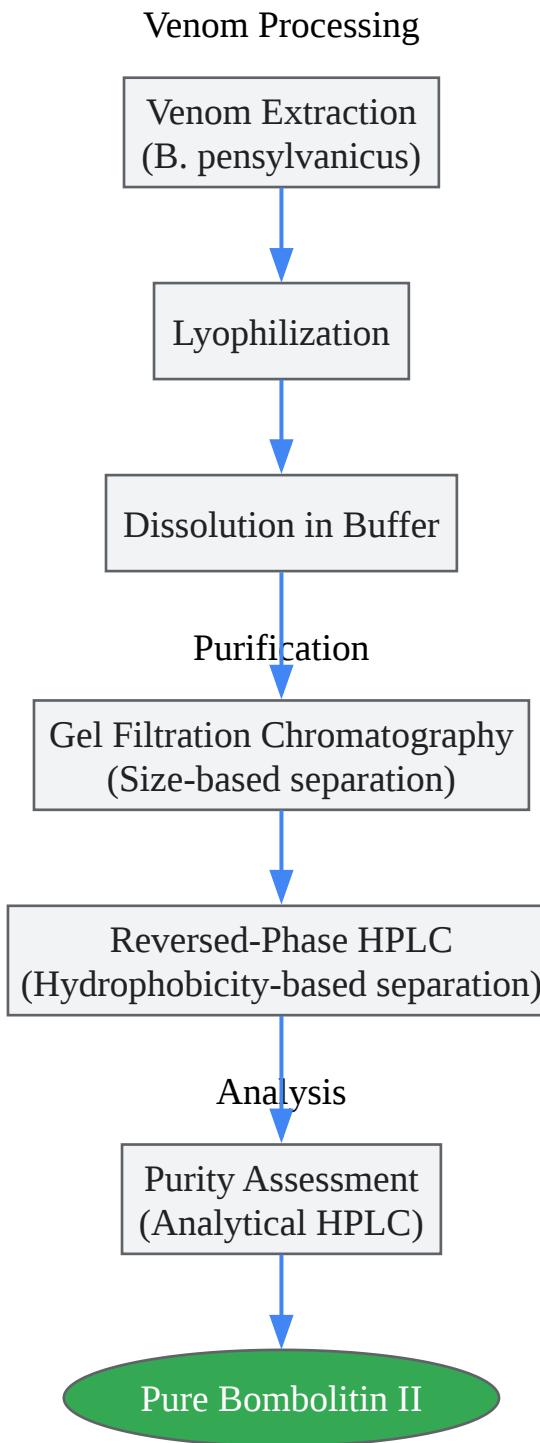
Initial Discovery

The initial research by Argiolas and Pisano in 1985 led to the isolation and characterization of five bombolitins (I, II, III, IV, and V) [1]. These peptides were found to be rich in hydrophobic amino acids and shared functional similarities, including the ability to lyse erythrocytes, release histamine from mast cells, and stimulate phospholipase A2 [1].

Physicochemical Properties of Bombolitin II

The biological activity of **Bombolitin II** is a direct consequence of its physicochemical properties, which are summarized in the table below.

Property	Value	Source
Amino Acid Sequence	Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH ₂	[1]
Molecular Formula	C ₈₃ H ₁₄₉ N ₂₃ O ₂₁	PubChem
Molecular Weight (Da)	1806	
Isoelectric Point (pI)	Estimated to be basic due to a net positive charge at neutral pH. Experimental determination is recommended for precise value.	General Peptide Chemistry
Structure	Adopts an α -helical conformation in membrane-mimicking environments.	
Solubility	Expected to be soluble in aqueous solutions, particularly at acidic pH, due to the presence of basic residues. Solubility can be enhanced with small amounts of organic solvents like acetonitrile or DMSO.	General Peptide Chemistry

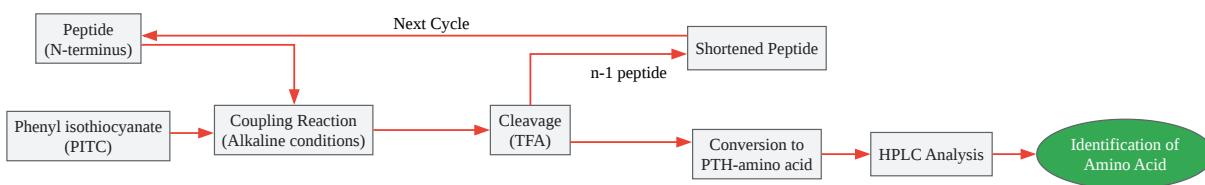

Experimental Protocols

This section details the methodologies for the isolation, purification, sequence determination, and biological activity assessment of **Bombolitin II**.

Isolation and Purification of Bombolitin II

The following is a representative protocol for the isolation and purification of bombolitins from bumblebee venom, based on common peptide purification techniques from that era.

- **Venom Extraction:** Venom is collected from *Bombus pensylvanicus* specimens. This can be achieved by electrically stimulating the bees to discharge venom or by dissecting the venom sacs.
- **Crude Venom Preparation:** The collected venom is lyophilized to obtain a dry powder. The powder is then dissolved in a suitable buffer, such as 0.1% trifluoroacetic acid (TFA) in water, for further separation.
- **Gel Filtration Chromatography:** The crude venom solution is first subjected to gel filtration chromatography to separate components based on their molecular size. A column packed with a resin like Sephadex G-50 is equilibrated with a suitable buffer (e.g., ammonium acetate). The venom solution is loaded onto the column, and fractions are collected.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** Fractions containing peptides of the approximate molecular weight of bombolitins are pooled and further purified by RP-HPLC.
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase A:** 0.1% TFA in water.
 - **Mobile Phase B:** 0.1% TFA in acetonitrile.
 - **Gradient:** A linear gradient from mobile phase A to mobile phase B is applied to elute the bound peptides. The specific gradient would be optimized to achieve separation of the different bombolitins.
 - **Detection:** Elution of peptides is monitored by UV absorbance at 214 nm or 280 nm.
- **Purity Analysis:** The purity of the isolated **Bombolitin II** fraction is assessed by analytical RP-HPLC and amino acid analysis.


[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Bombolitin II**.

Primary Structure Determination

The amino acid sequence of **Bombolitin II** was likely determined using Edman degradation, a standard method at the time of its discovery.

- Sample Preparation: A purified sample of **Bombolitin II** is dissolved in a suitable solvent.
- Edman Degradation Chemistry:
 - Coupling: The peptide is reacted with phenyl isothiocyanate (PTC) under alkaline conditions. PTC couples with the free N-terminal amino group of the peptide.
 - Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).
 - Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
- Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.
- Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.

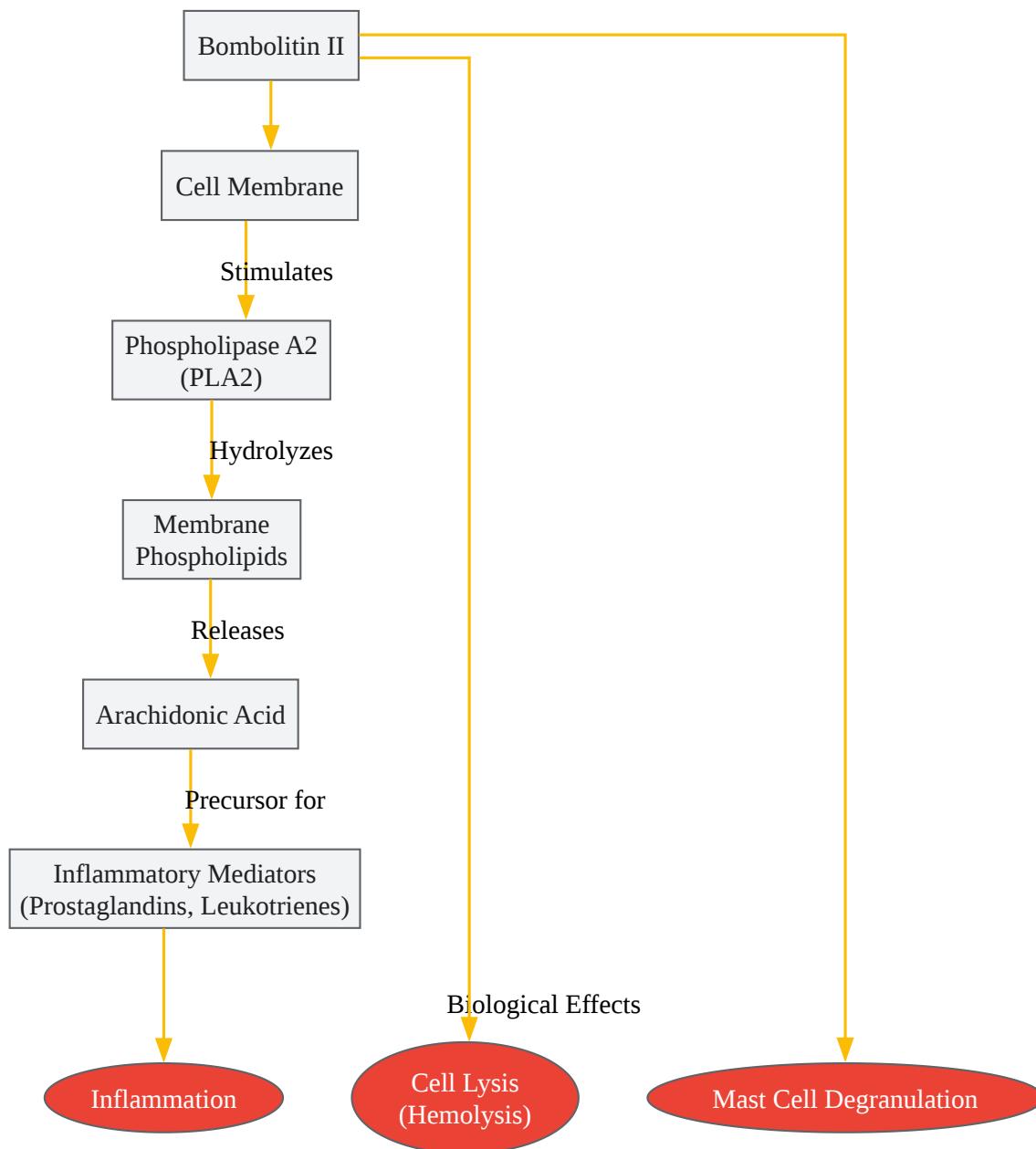
[Click to download full resolution via product page](#)

Caption: The Edman degradation cycle for peptide sequencing.

Biological Activity Assays

This assay measures the ability of **Bombolitin II** to lyse red blood cells.

- Preparation of Red Blood Cells (RBCs):
 - Obtain fresh blood (e.g., from a sheep or human) containing an anticoagulant.
 - Centrifuge the blood to pellet the RBCs.
 - Wash the RBCs several times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) by resuspension and centrifugation.
 - Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).
- Assay Procedure:
 - Prepare serial dilutions of **Bombolitin II** in PBS in a 96-well microtiter plate.
 - Add the RBC suspension to each well.
 - Include a negative control (RBCs in PBS only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).
 - Incubate the plate at 37°C for a specified time (e.g., 1 hour).
 - Centrifuge the plate to pellet intact RBCs.
- Measurement:
 - Transfer the supernatant to a new plate.
 - Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
- Calculation:
 - Calculate the percentage of hemolysis using the following formula:
$$\% \text{ Hemolysis} = \frac{(\text{Abs_sample} - \text{Abs_negative_control})}{(\text{Abs_positive_control} - \text{Abs_negative_control})} * 100$$


This assay quantifies the release of histamine or other mediators from mast cells upon exposure to **Bombolitin II**.

- Mast Cell Isolation:
 - Isolate peritoneal mast cells from rats or mice by lavage of the peritoneal cavity with a suitable buffer.
 - Purify the mast cells by density gradient centrifugation (e.g., using Percoll).
 - Resuspend the purified mast cells in a buffered salt solution.
- Degranulation Assay:
 - Aliquot the mast cell suspension into tubes.
 - Add different concentrations of **Bombolitin II** to the tubes.
 - Include a spontaneous release control (mast cells in buffer only) and a total release control (mast cells lysed with a detergent or by sonication).
 - Incubate at 37°C for a defined period (e.g., 15-30 minutes).
 - Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
- Mediator Quantification:
 - Collect the supernatant.
 - Quantify the amount of a released mediator, such as histamine (using a fluorometric assay) or β -hexosaminidase (using a colorimetric assay with a suitable substrate).
- Calculation:
 - Express the release as a percentage of the total mediator content: % Release =
$$\frac{[(\text{Release_sample} - \text{Spontaneous_release}) / (\text{Total_release} - \text{Spontaneous_release})]} * 100$$

This assay measures the ability of **Bombolitin II** to stimulate the activity of phospholipase A2.

- Substrate Preparation:
 - Prepare a substrate solution containing a phospholipid, such as phosphatidylcholine, often radiolabeled or with a fluorescent tag for detection.
- Enzyme Reaction:
 - In a reaction vessel, combine a buffered solution, a source of PLA2 enzyme, and the phospholipid substrate.
 - Add varying concentrations of **Bombolitin II** to the reaction mixture.
 - Include a control without **Bombolitin II** to measure the basal PLA2 activity.
 - Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.
- Detection of PLA2 Activity:
 - The method of detection depends on the substrate used.
 - If a radiolabeled substrate is used, the reaction is stopped, and the released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid by chromatography and quantified by scintillation counting.
 - If a fluorescent substrate is used, the increase in fluorescence upon cleavage is monitored over time using a fluorometer.
- Data Analysis:
 - Plot the PLA2 activity (rate of product formation) as a function of the **Bombolitin II** concentration to determine the stimulatory effect.

Signaling Pathway

[Click to download full resolution via product page](#)**Caption:** Proposed signaling pathway for **Bombolitin II**-induced inflammation.

Conclusion

Bombolitin II, a key peptide component of bumblebee venom, continues to be of interest to the scientific community due to its potent biological activities. A thorough understanding of its origin, physicochemical properties, and the experimental methods used for its study is crucial for researchers in fields ranging from toxinology to drug development. The protocols and data presented in this guide provide a comprehensive foundation for further investigation into the mechanisms of action and potential therapeutic applications of **Bombolitin II** and other related venom peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee *Megabombus pennsylvanicus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [Bombolitin II: A Technical Guide to its Origin, Discovery, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12770662#origin-and-discovery-of-bombolitin-ii-from-bumblebee-venom>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com